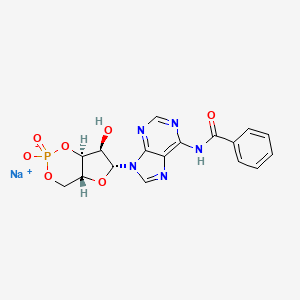

6-Bnz-cAMP sodium salt

説明

特性

IUPAC Name |

sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N5O7P.Na/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24);/q;+1/p-1/t10-,12-,13-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYGSKQRPXISIB-FKVBDRBCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bnz-cAMP Sodium Salt: A Technical Guide to a Selective PKA Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzoyladenosine-3',5'-cyclic monophosphate sodium salt (6-Bnz-cAMP) is a pivotal cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its significance in cellular biology and therapeutic research stems from its selective activation of cAMP-dependent Protein Kinase A (PKA) without significantly engaging the Exchange protein directly activated by cAMP (Epac) signaling pathway. This selectivity allows for the precise dissection of PKA-mediated cellular processes. This technical guide provides an in-depth overview of 6-Bnz-cAMP's chemical properties, mechanism of action, and detailed protocols for its application in key experimental assays.

Introduction

Cyclic AMP is a ubiquitous second messenger that orchestrates a vast array of physiological responses by activating downstream effectors, primarily PKA and Epac. Distinguishing the individual contributions of these pathways is crucial for understanding cellular signaling and for the development of targeted therapeutics. 6-Bnz-cAMP sodium salt has emerged as an indispensable pharmacological tool for isolating and studying the PKA branch of cAMP signaling.[1][2][3] Its utility is demonstrated in various research areas, including the regulation of cell proliferation, differentiation, and gene expression.[1][2]

Chemical and Physical Properties

This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | N6-Benzoyladenosine cyclic 3',5'-(hydrogen phosphate) monosodium salt | [2] |

| Molecular Formula | C₁₇H₁₅N₅NaO₇P | [4] |

| Molecular Weight | 455.29 g/mol | [4] |

| CAS Number | 1135306-29-4 | [4] |

| Purity | ≥98% | [4] |

| Solubility | Soluble to 100 mM in water | [4] |

| Storage | Store at -20°C | [4] |

Mechanism of Action and Signaling Pathway

6-Bnz-cAMP selectively binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[3] These active catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular events. A key downstream target of PKA is the transcription factor cAMP response element-binding protein (CREB), which, upon phosphorylation, regulates the expression of genes involved in various cellular processes.[2]

Crucially, 6-Bnz-cAMP exhibits significantly lower affinity for the cAMP-binding domain of Epac, making it a selective tool for PKA pathway investigation.[2][5]

PKA Signaling Pathway Activated by 6-Bnz-cAMP

References

- 1. The small molecule PKA-specific cyclic AMP analogue as an inducer of osteoblast-like cells differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. biolog.de [biolog.de]

- 4. rndsystems.com [rndsystems.com]

- 5. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-Bnz-cAMP PKA Activation Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective activation of Protein Kinase A (PKA) by N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP). It delves into the quantitative aspects of its interaction with PKA isoforms, details the experimental methodologies used for its characterization, and visualizes the key signaling and experimental pathways.

Executive Summary

6-Bnz-cAMP is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that serves as a selective activator of PKA.[1][2][3] Notably, it exhibits a preference for the PKA type II isoforms, particularly RIIβ, over the type I isoforms. This selectivity is attributed to the structural differences in the cAMP-binding domains of the PKA regulatory subunits. Furthermore, 6-Bnz-cAMP is site-selective, preferentially binding to site A of both PKA isozymes.[4] This document will explore the molecular basis of this selectivity and provide the technical details necessary for its application in research and drug development.

Data Presentation: Quantitative Analysis of 6-Bnz-cAMP Interaction with PKA

The selectivity of 6-Bnz-cAMP for different PKA regulatory subunit isoforms has been quantified through binding affinity studies. The following table summarizes the reported pKi values, which represent the negative logarithm of the inhibition constant (Ki), for the binding of 6-Bnz-cAMP to the regulatory subunits of PKA type I (RI) and type II (RII). A higher pKi value indicates a stronger binding affinity.

| Compound | PKA Isoform | pKi | Reference |

| 6-Bnz-cAMP | PKA RIα | 4.0 | [5] |

| 6-Bnz-cAMP | PKA RIIα | 3.8 | [5] |

Note: The provided data indicates a slightly higher binding affinity of 6-Bnz-cAMP for the RIα isoform compared to the RIIα isoform based on these pKi values. However, functional assays often reveal a preferential activation of the RIIβ holoenzyme. This highlights the importance of considering both binding and functional assay data for a complete understanding of selectivity. Further research is needed to obtain a complete set of EC50 values for the activation of all four PKA holoenzyme isoforms (RIα, RIβ, RIIα, and RIIβ) by 6-Bnz-cAMP.

Signaling Pathway and Mechanism of Action

PKA is a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the active C subunits, which can then phosphorylate their downstream targets.

6-Bnz-cAMP mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA. Its selectivity for the RIIβ isoform is primarily due to the presence of a hydrophobic pocket within the cAMP-binding domain A of RIIβ, which can accommodate the N6-benzoyl group of 6-Bnz-cAMP. This pocket is absent in the RIα isoform.

Below is a diagram illustrating the activation of PKA by 6-Bnz-cAMP.

Experimental Protocols

The characterization of 6-Bnz-cAMP's interaction with PKA involves various biochemical assays. Below are detailed methodologies for two key experiments.

In Vitro PKA Activity Assay using a Spectrophotometric Coupled-Enzyme System

This assay measures the phosphotransferase activity of the PKA catalytic subunit released upon activation by 6-Bnz-cAMP. The production of ADP during the phosphorylation of a substrate peptide (Kemptide) is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Purified PKA holoenzyme (RIα, RIβ, RIIα, or RIIβ isoforms)

-

6-Bnz-cAMP

-

cAMP (for comparison)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM ATP, 100 mM KCl

-

Coupled-Enzyme Mix: 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 U/mL pyruvate (B1213749) kinase, 20 U/mL lactate (B86563) dehydrogenase in Assay Buffer

-

Kemptide (LRRASLG) substrate solution (10 mM stock)

-

Microplate reader capable of measuring absorbance at 340 nm

-

96-well microplates

Procedure:

-

Prepare a series of dilutions of 6-Bnz-cAMP and cAMP in the Assay Buffer.

-

In a 96-well plate, add 50 µL of the Coupled-Enzyme Mix to each well.

-

Add 10 µL of the diluted 6-Bnz-cAMP or cAMP to the respective wells. Include a control with no cyclic nucleotide.

-

Add 20 µL of the purified PKA holoenzyme solution (e.g., 50 nM final concentration) to each well.

-

Incubate the plate at 30°C for 10 minutes to allow for PKA activation and temperature equilibration.

-

Initiate the kinase reaction by adding 20 µL of the Kemptide substrate solution (1 mM final concentration).

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

-

Plot the reaction rates against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

Fluorescence Anisotropy (FA) Assay for PKA Holoenzyme Dissociation

This assay directly measures the dissociation of the PKA holoenzyme upon binding of 6-Bnz-cAMP. A fluorescently labeled PKA inhibitor peptide (e.g., fluorescein-labeled PKI) is used. When the holoenzyme is intact, the fluorescent peptide cannot bind to the catalytic subunit, and its fluorescence anisotropy is low. Upon activation and dissociation of the catalytic subunit, the fluorescent peptide binds to it, resulting in a larger molecular complex with slower rotation and, consequently, a higher fluorescence anisotropy.

Materials:

-

Purified PKA holoenzyme (RIα, RIβ, RIIα, or RIIβ isoforms)

-

6-Bnz-cAMP

-

cAMP (for comparison)

-

FA Assay Buffer: 20 mM MOPS (pH 7.0), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20

-

Fluorescently labeled PKI peptide (e.g., Fluorescein-PKI(5-24))

-

Fluorometer or microplate reader capable of measuring fluorescence anisotropy

-

Black, low-volume 384-well plates

Procedure:

-

Prepare a serial dilution of 6-Bnz-cAMP and cAMP in the FA Assay Buffer.

-

In a 384-well plate, add 10 µL of the diluted 6-Bnz-cAMP or cAMP to the respective wells.

-

Prepare a solution of the PKA holoenzyme (e.g., 20 nM final concentration) and the fluorescently labeled PKI peptide (e.g., 10 nM final concentration) in the FA Assay Buffer.

-

Add 10 µL of the PKA/fluorescent PKI solution to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence anisotropy of each well using a fluorometer with appropriate excitation and emission wavelengths for the fluorophore.

-

Plot the change in fluorescence anisotropy against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

References

- 1. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory subunit of protein kinase A: structure of deletion mutant with cAMP binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric Communication between cAMP Binding Sites in the RI Subunit of Protein Kinase A Revealed by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

6-Bnz-cAMP vs cAMP in PKA signaling

An In-depth Technical Guide to 6-Bnz-cAMP versus cAMP in PKA Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that acts as a primary activator for cAMP-dependent protein kinase (PKA). While essential for studying cell signaling, the broad effects of elevating endogenous cAMP can complicate research. Synthetic analogs, such as N⁶-Benzoyladenosine-3′,5′-cyclic monophosphate (6-Bnz-cAMP), offer a potent and specific tool to dissect PKA-centric pathways. This guide provides a detailed comparison of the activation mechanisms, potency, and experimental utility of endogenous cAMP versus the PKA-selective activator 6-Bnz-cAMP. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer a comprehensive resource for professionals in cellular biology and drug development.

The Canonical PKA Signaling Pathway

Protein Kinase A (PKA) is a key enzyme that regulates a multitude of cellular processes, including metabolism, gene expression, and cell growth[1][2]. In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits (R₂C₂)[3][4][5]. The regulatory subunits dimerize and bind to the catalytic subunits, inhibiting their kinase activity[5].

Activation is initiated by an external stimulus, such as a hormone or neurotransmitter, binding to a G-protein coupled receptor (GPCR). This activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP[6]. Four cAMP molecules—two for each regulatory subunit—bind to the R subunits, inducing a conformational change that causes the release of the two now-active catalytic subunits[3][7]. These C subunits are then free to phosphorylate serine and threonine residues on various downstream protein substrates[4].

6-Bnz-cAMP: A PKA-Specific Analog

6-Bnz-cAMP is a synthetic, cell-permeable cAMP analog designed for the specific and exclusive activation of PKA[8]. It belongs to a class of N⁶-substituted analogs that exhibit distinct properties compared to the endogenous messenger.

-

Specificity: Unlike agents like forskolin, which raise global cAMP levels and can activate other cAMP effectors (e.g., Epac, cyclic nucleotide-gated ion channels), 6-Bnz-cAMP is highly selective for PKA[8][9].

-

Lipophilicity: The addition of the benzoyl group at the N⁶ position increases the molecule's lipophilicity, enhancing its ability to cross the plasma membrane.

-

PDE Resistance: Many synthetic analogs, particularly those with modifications on the purine (B94841) ring, show increased resistance to degradation by phosphodiesterases (PDEs), resulting in a more sustained signal.

Mechanistic Differences in PKA Activation

The primary distinction between cAMP and 6-Bnz-cAMP lies in their interaction with the two tandem cyclic nucleotide-binding domains (CNB-A and CNB-B) on the PKA regulatory subunits.

-

cAMP (Non-selective): Endogenous cAMP binds to both CNB-A and CNB-B sites to induce the conformational change that releases the catalytic subunits. While there is some cooperativity, both sites must be occupied for full activation under physiological conditions[10].

-

6-Bnz-cAMP (Site-A Selective): N⁶-substituted analogs, including 6-Bnz-cAMP, show a marked preference for the CNB-A site[11]. This site-selectivity allows for the targeted modulation of PKA isoforms. For example, combining a site A-selective analog with a site B-selective analog can lead to the synergistic activation of a specific PKA isoform (PKA-I vs. PKA-II)[12].

Quantitative Data Presentation: Potency Comparison

The most striking difference between 6-Bnz-cAMP and endogenous cAMP is potency. While direct comparisons of binding or activation constants (Kd or Ka) in a single study are scarce, effective concentration (EC₅₀) values from functional assays reveal a dramatic disparity.

| Compound | Parameter | Value | Assay Context / Notes | Reference |

| 6-Bnz-cAMP | EC₅₀ | 0.50 pM | PKA-dependent neurokinin 1 receptor (NK1R) internalization. | [13] |

| Endogenous cAMP | EC₅₀ | 20 - 40 pM | Indirect measure via epinephrine-stimulated PKA site phosphorylation. | [13] |

| Endogenous cAMP | EC₅₀ (in vitro) | 100 - 300 nM | Binding to purified PKA regulatory subunits. | [14] |

Note: The EC₅₀ for endogenous cAMP in intact cells is significantly higher than in vitro, suggesting that cellular factors and compartmentalization require higher concentrations for PKA activation than purified systems would indicate[14]. The potency of 6-Bnz-cAMP remains several orders of magnitude higher.

Experimental Protocols

In Vitro PKA Activity Assay (Radioactive)

This protocol measures the transfer of ³²P from [γ-³²P]ATP to a specific PKA peptide substrate.

Methodology:

-

Reaction Mix Preparation: Prepare a master mix containing kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂), a PKA-specific peptide substrate (e.g., Kemptide), and [γ-³²P]ATP.

-

Aliquot: Distribute the reaction mix into microcentrifuge tubes.

-

Initiate Reaction: Add a known amount of purified PKA catalytic subunit to each tube. To test activators, use the inactive PKA holoenzyme and add varying concentrations of cAMP or 6-Bnz-cAMP.

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 40% trichloroacetic acid (TCA)) or by spotting the mixture onto phosphocellulose paper[15].

-

Separation: If using phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Analysis: Plot the measured activity against the concentration of the activator to determine EC₅₀ values.

Filter-Binding Assay for Affinity Determination

This assay measures the binding affinity (Kd) of a ligand to its receptor by separating protein-ligand complexes from free ligand using a nitrocellulose filter. Protein binds to the filter, while free nucleic acids do not[16][17].

Methodology:

-

Ligand Preparation: Use a radiolabeled ligand, such as [³H]cAMP.

-

Binding Reaction: In a series of tubes, incubate a fixed concentration of purified PKA regulatory subunit with increasing concentrations of [³H]cAMP. Include a reaction with a large excess of unlabeled cAMP to determine non-specific binding.

-

Equilibration: Allow the reactions to reach equilibrium (e.g., incubate on ice for 60 minutes).

-

Filtration: Slowly pass each reaction mixture through a nitrocellulose filter under vacuum. The PKA-R subunits and any bound [³H]cAMP will be retained on the filter[16][18].

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound [³H]cAMP.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the retained radioactivity.

-

Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding versus the concentration of free ligand and fit the data to a saturation binding curve to determine the Kd.

Cell-Based PKA Activity Assay (FRET Biosensor)

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293T) on glass-bottom dishes suitable for microscopy. For 96-well plate assays, coat plates with poly-D-lysine to enhance cell attachment[19][20].

-

Imaging Setup: Place the dish on an epifluorescence microscope equipped with appropriate filter sets for the donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores and an environmental chamber to maintain 37°C and 5% CO₂.

-

Baseline Measurement: Acquire baseline images, capturing both donor and acceptor channel fluorescence.

-

Stimulation: Perfuse the cells with a buffer containing the desired concentration of a cell-permeable activator like 6-Bnz-cAMP or a GPCR agonist to generate endogenous cAMP.

-

Time-Lapse Imaging: Continuously acquire images from both channels to monitor the change in the FRET ratio (e.g., YFP/CFP emission) over time. An increase in this ratio typically indicates PKA activation[22].

-

Data Analysis: Quantify the fluorescence intensity in regions of interest (individual cells). Calculate the FRET ratio for each time point and normalize to the baseline to determine the change in PKA activity.

Conclusion and Implications

The distinction between 6-Bnz-cAMP and endogenous cAMP provides a clear advantage for researchers aiming to isolate and study PKA-dependent signaling. While elevating global cAMP is useful for studying the entire cAMP-mediated network, the unparalleled potency and PKA-specificity of 6-Bnz-cAMP make it an indispensable tool for:

-

Deconvoluting Signaling Pathways: Differentiating PKA-mediated effects from those of other cAMP effectors like Epac.

-

Isoform-Specific Studies: Probing the unique roles of PKA-I versus PKA-II by using it in synergistic pairs with site B-selective analogs.

-

Drug Development: Screening for compounds that modulate PKA activity by using a highly specific and potent activator as a positive control.

By understanding the mechanistic differences and leveraging the appropriate experimental protocols outlined in this guide, researchers can achieve greater precision in their study of PKA signaling and its role in health and disease.

References

- 1. PKA Signaling → Area → Sustainability [lifestyle.sustainability-directory.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Protein kinase A - Wikipedia [en.wikipedia.org]

- 4. Protein Kinase A - Proteopedia, life in 3D [proteopedia.org]

- 5. Protein Kinase A [vivo.colostate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit [frontiersin.org]

- 8. The Small Molecule PKA-specific Cyclic AMP Analogue as an Inducer of Osteoblast-like Cells Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Allosteric Communication between cAMP Binding Sites in the RI Subunit of Protein Kinase A Revealed by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [bio-protocol.org]

- 16. Filter binding assay - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Filter-binding assay [gene.mie-u.ac.jp]

- 19. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. escholarship.org [escholarship.org]

- 21. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Cell Permeability of 6-Bnz-cAMP Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cell permeability of 6-Bnz-cAMP sodium salt, a widely used cell-permeable cyclic AMP (cAMP) analog. This document details the physicochemical properties influencing its cellular uptake, methodologies for assessing its permeability, and its primary intracellular signaling pathway.

Introduction to this compound

N6-Benzoyladenosine-3′,5′-cyclic monophosphate sodium salt (6-Bnz-cAMP) is a synthetic derivative of cAMP designed to readily cross cell membranes, a characteristic not inherent to the endogenous cAMP molecule. Its cell-permeant nature allows for the direct activation of intracellular cAMP-dependent pathways, making it a valuable tool for studying a wide range of cellular processes, including signal transduction, gene expression, and cell proliferation. A key feature of 6-Bnz-cAMP is its selective activation of Protein Kinase A (PKA) over the Exchange protein directly activated by cAMP (Epac), providing a means to dissect the distinct roles of these two major cAMP effectors.[1][2]

Physicochemical Properties and Cell Permeability

The ability of 6-Bnz-cAMP to passively diffuse across the lipid bilayer of the cell membrane is largely attributed to its increased lipophilicity compared to cAMP. The addition of the benzoyl group at the N6 position of the adenine (B156593) ring enhances its nonpolar character.

Table 1: Physicochemical and Permeability Characteristics of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₅N₅NaO₇P | [1] |

| Molecular Weight | 455.29 g/mol | [1] |

| Lipophilicity (log kw) | 1.90 | [3] |

| Cell Permeability | Membrane-permeant | [1] |

Experimental Protocols for Assessing Cell Permeability

To quantitatively assess the cell permeability of 6-Bnz-cAMP, standardized in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are recommended.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.

Experimental Workflow for PAMPA

References

An In-depth Technical Guide to N⁶-Benzoyladenosine-3′,5′-cyclic monophosphate (6-Bnz-cAMP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, function, and application of 6-Bnz-cAMP, a critical tool for dissecting cyclic AMP (cAMP) signaling pathways. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate its effective use in research and development.

Introduction

N⁶-Benzoyladenosine-3′,5′-cyclic monophosphate, commonly known as 6-Bnz-cAMP, is a cell-permeable analog of cyclic AMP.[1][2][3] Its primary significance in cellular biology and pharmacology lies in its ability to selectively activate cAMP-dependent Protein Kinase A (PKA) without stimulating the other major cAMP effector, Exchange Protein Directly Activated by cAMP (Epac).[1][2][3][4] This selectivity makes 6-Bnz-cAMP an indispensable chemical probe for isolating and studying PKA-specific downstream signaling events, differentiating them from Epac-mediated pathways.[5][6] The addition of a benzoyl group at the N⁶ position of the adenine (B156593) ring enhances its lipophilicity and stability against phosphodiesterases, allowing for effective use in cell-based assays.[7]

Chemical Structure and Properties

The key structural feature of 6-Bnz-cAMP is the N⁶-benzoyl modification on the adenine ring. This modification is crucial for its selective binding to PKA and its improved physicochemical properties over the parent cAMP molecule.

Chemical Formula: C₁₇H₁₅N₅NaO₇P[2]

Molecular Weight: 455.29 g/mol [2][6]

Mechanism of Action

Cyclic AMP is a ubiquitous second messenger that mediates cellular responses by activating two main types of effector proteins: PKA and Epac. 6-Bnz-cAMP's utility stems from its differential affinity for these effectors. It selectively binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits.[8] These active catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, such as the transcription factor CREB.[6][8]

Crucially, 6-Bnz-cAMP does not significantly bind to or activate Epac proteins (Epac1 and Epac2).[6][9] Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. By using 6-Bnz-cAMP, researchers can stimulate PKA-dependent pathways and observe the outcomes, confident that the observed effects are not confounded by the activation of the Epac-Rap pathway.[5][6] This allows for the precise delineation of the distinct and sometimes synergistic roles of PKA and Epac in cellular processes such as cell proliferation, differentiation, and gene expression.[2][5][10]

Quantitative Data

The following tables summarize the key quantitative parameters of 6-Bnz-cAMP, providing essential data for experimental design.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 455.29 g/mol | [2][6] |

| Formula | C₁₇H₁₅N₅NaO₇P | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility (in water) | 45.53 mg/mL (100 mM) | [2] |

| Lipophilicity | 1.90 | [4] |

| Maximum UV Absorption (λmax) | 279 nm | [4] |

| Molar Extinction Coefficient (ε) | 19,700 L·mol⁻¹·cm⁻¹ | [4] |

Table 2: Binding Affinities

| Target | Binding Affinity (pKi) | Reference |

| PKA Regulatory Subunit AI | 4.0 | [6] |

| PKA Regulatory Subunit AII | 3.8 | [6] |

| Epac1 | 1.3 | [6] |

| Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates stronger binding affinity. |

Signaling Pathway Diagrams

The following diagrams illustrate the role of 6-Bnz-cAMP in the context of cAMP signaling.

Experimental Protocols

The following are representative protocols for assays commonly performed using 6-Bnz-cAMP. These should be adapted based on the specific cell type and experimental goals.

This protocol is based on methodologies for assessing PKA activation in cell lysates.[10]

-

Cell Culture and Treatment:

-

Plate cells (e.g., 3T3-L1 preadipocytes) at a desired density and culture under standard conditions.

-

Prior to the assay, starve cells in a low-serum medium if necessary to reduce basal kinase activity.

-

Treat cells with various concentrations of 6-Bnz-cAMP (e.g., 10-200 µM) or other compounds (e.g., forskolin (B1673556) as a positive control, vehicle as a negative control) for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis:

-

After treatment, immediately place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold lysis buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.0, 1 mM EGTA, 0.3 mM EDTA, 2 mM DTE, 0.15% Triton X-100, and a commercial protease inhibitor cocktail).

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant for the kinase assay. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Kinase Reaction:

-

Prepare a reaction mix in a final volume of 50-100 µL containing:

-

Kinase reaction buffer (e.g., 15 mM HEPES-NaOH, 50 mM potassium phosphate, 10 mM magnesium acetate, 0.5 mM EGTA).

-

PKA-specific peptide substrate, such as Kemptide (LRRASLG), at a concentration of ~70 µM.

-

[γ-³²P]ATP (~100 µM, with a specific activity of 200-500 cpm/pmol).

-

-

To control for non-PKA kinase activity, set up parallel reactions including a potent PKA inhibitor (PKI).

-

Initiate the reaction by adding a standardized amount of cell lysate (e.g., 10-20 µg of total protein).

-

Incubate the reaction at 30°C for 5-10 minutes, ensuring the reaction remains in the linear range.

-

-

Stopping and Detection:

-

Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81).

-

Wash the paper squares extensively (e.g., 3-4 times for 5 minutes each) in phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

-

Rinse with acetone, let dry, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate PKA activity as picomoles of phosphate transferred per minute per milligram of protein.

-

This protocol is adapted from studies investigating the mitogenic effects of 6-Bnz-cAMP in PC12 cells.[5]

-

Cell Plating:

-

Seed cells (e.g., PC12) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Culture in standard growth medium.

-

-

Treatment:

-

After allowing cells to adhere (e.g., overnight), replace the medium with a low-serum medium (e.g., 2% serum) containing the desired concentrations of 6-Bnz-cAMP (e.g., 1-100 µM). Include appropriate controls, such as a vehicle control and a positive control for proliferation (e.g., EGF).

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

-

[³H]Thymidine Labeling:

-

During the final 4-6 hours of the incubation period, add [³H]thymidine to each well (e.g., 0.2-1.0 µCi per well). The [³H]thymidine will be incorporated into the DNA of proliferating cells.

-

-

Harvesting and Scintillation Counting:

-

Terminate the labeling by aspirating the medium and washing the cells with ice-cold PBS.

-

Lyse the cells and harvest the DNA. This can be done by treating with a solution that precipitates DNA and protein (e.g., ice-cold 5-10% trichloroacetic acid [TCA]) followed by solubilization in a base (e.g., 0.1 M NaOH).

-

Transfer the solubilized contents of each well to a scintillation vial.

-

Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Express the results as counts per minute (CPM) or as a percentage of the vehicle control. Compare the effects of different concentrations of 6-Bnz-cAMP to determine its impact on cell proliferation.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Bnz-cAMP sodium salt | cAMP | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. 6-Bnz-cAMP BIOLOG Life Science Institute [biolog.de]

- 5. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. Sp-6-Bnz-cAMPS BIOLOG Life Science Institute [biolog.de]

- 10. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 6-Bnz-cAMP: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) has emerged as a pivotal tool in cellular signaling research. This cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) is a potent and selective activator of cAMP-dependent Protein Kinase A (PKA), exhibiting minimal effects on the alternative cAMP sensor, Exchange protein directly activated by cAMP (Epac). This selectivity has rendered 6-Bnz-cAMP indispensable for dissecting the distinct downstream signaling pathways of these two key mediators of cAMP. This technical guide provides a comprehensive overview of the discovery, development, and application of 6-Bnz-cAMP, with a focus on its mechanism of action, quantitative biochemical data, and detailed experimental protocols.

Introduction: The Need for a Selective PKA Activator

Cyclic AMP is a ubiquitous second messenger that regulates a myriad of physiological processes, including metabolism, gene expression, and cell proliferation and differentiation. Its effects are primarily mediated through two distinct protein families: PKA and Epac. To elucidate the specific roles of each of these signaling arms, researchers required pharmacological tools that could selectively activate one pathway over the other. While several cAMP analogs were available, many activated both PKA and Epac, confounding the interpretation of experimental results. This need spurred the development of isoform-selective cAMP analogs, leading to the characterization of 6-Bnz-cAMP as a PKA-selective activator.[1]

The key structural feature of 6-Bnz-cAMP is the benzoyl group at the N6 position of the adenine (B156593) ring. This modification sterically hinders binding to the cAMP-binding domain of Epac, while permitting high-affinity binding and activation of PKA.[2] This crucial difference in binding affinity forms the basis of its selectivity and its utility in isolating PKA-dependent signaling events.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | N6-Benzoyladenosine-3',5'-cyclic monophosphate | |

| Synonyms | 6-Bnz-cAMP, N6-Benzoyl-cAMP | |

| Molecular Formula | C₁₇H₁₆N₅O₇P | [1] |

| Molecular Weight | 433.32 g/mol (acid form), 455.30 g/mol (sodium salt) | [1] |

| CAS Number | 30275-80-0 (acid), 1135306-29-4 (sodium salt) | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and aqueous buffers | |

| Purity | Typically ≥98% by HPLC | [3] |

Mechanism of Action and Signaling Pathway

6-Bnz-cAMP exerts its biological effects by selectively activating PKA. The canonical PKA signaling pathway is initiated by the binding of an agonist to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP. Four molecules of cAMP then bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two active catalytic subunits. These catalytic subunits can then phosphorylate a wide array of downstream substrate proteins on serine and threonine residues, modulating their activity and leading to a cellular response. A key downstream target of PKA is the cAMP response element-binding protein (CREB), a transcription factor that, upon phosphorylation, regulates the expression of numerous genes.

6-Bnz-cAMP bypasses the need for GPCR activation and adenylyl cyclase activity by directly binding to the regulatory subunits of PKA, leading to the release of the active catalytic subunits and the subsequent phosphorylation of downstream targets like CREB. Its selectivity ensures that the observed effects are primarily due to PKA activation and not the parallel Epac signaling pathway.

References

The Role of 6-Bnz-cAMP in Osteoblast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoblast differentiation is a cornerstone of bone formation and a critical process in bone repair and regeneration. The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a key regulator of this intricate process. This technical guide delves into the specific role of N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP), a selective activator of cAMP-dependent Protein Kinase A (PKA), in promoting osteoblast differentiation. By exclusively activating the PKA signaling cascade, 6-Bnz-cAMP serves as a valuable tool to dissect the downstream effects of PKA on osteogenesis and as a potential therapeutic agent to enhance bone formation. This document provides a comprehensive overview of the signaling pathways, quantitative effects on osteogenic markers, and detailed experimental protocols relevant to the study of 6-Bnz-cAMP in osteoblast differentiation.

Introduction

The differentiation of mesenchymal stem cells into mature, bone-forming osteoblasts is a tightly regulated process involving a symphony of signaling molecules and transcription factors. The cAMP signaling pathway has long been implicated in bone metabolism, though its precise role has been the subject of some debate, with different studies reporting both anabolic and catabolic effects.[1][2][3] This ambiguity often arises from the pleiotropic effects of cAMP, which can act through two main effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[4]

6-Bnz-cAMP is a cell-permeable cAMP analog that exhibits high selectivity for PKA over EPAC, making it an invaluable molecular probe to isolate and study the PKA-dependent branch of cAMP signaling.[5][6] Research utilizing 6-Bnz-cAMP has demonstrated its potent ability to induce osteoblastic differentiation and mineralization in vitro, highlighting the anabolic role of the PKA pathway in bone formation.[7][8] This guide will explore the molecular mechanisms by which 6-Bnz-cAMP, through the activation of PKA, drives the expression of key osteogenic markers and ultimately leads to the formation of a mineralized extracellular matrix.

Signaling Pathways of 6-Bnz-cAMP in Osteoblast Differentiation

6-Bnz-cAMP exerts its pro-osteogenic effects by initiating a well-defined signaling cascade that culminates in the activation of key transcription factors responsible for osteoblast lineage commitment and maturation.

The PKA-CREB Signaling Axis

Upon entering the cell, 6-Bnz-cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits.[9] The active PKA catalytic subunits then phosphorylate a variety of downstream targets, a crucial one being the cAMP response element-binding protein (CREB).[7][9] Phosphorylated CREB (pCREB) translocates to the nucleus where it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[10]

Upregulation of Master Osteogenic Transcription Factors

The activation of the PKA/CREB pathway by 6-Bnz-cAMP leads to the increased expression and/or activity of master transcription factors that are essential for osteoblast differentiation.[7] These include:

-

Runt-related transcription factor 2 (Runx2): A critical determinant of osteoblast lineage commitment.[11][12][13] 6-Bnz-cAMP treatment has been shown to be sufficient to induce Runx2 expression in osteoblast precursor cells.[7]

-

Osterix (Osx): A downstream target of Runx2, Osterix is indispensable for the terminal differentiation of osteoblasts.[8][12] PKA has been shown to phosphorylate and increase the stability and transcriptional activity of Osterix.[8]

-

Dlx5: A homeobox transcription factor that plays a significant role in osteoblast differentiation. PKA can phosphorylate Dlx5, leading to increased protein stability and enhanced osteogenic activity.[14]

Quantitative Effects of 6-Bnz-cAMP on Osteoblast Differentiation Markers

Treatment of osteoblast precursor cells, such as the MC3T3-E1 cell line, with 6-Bnz-cAMP leads to a significant and time-dependent increase in the expression and activity of key osteogenic markers.[7]

| Marker | Time Point | Effect of 6-Bnz-cAMP (100 µM) | Reference |

| Runx2 Protein Expression | Day 7 | Detected in 6-Bnz-cAMP treated cells; not detected in control. | [7] |

| Alkaline Phosphatase (ALP) Activity | Day 7 | Significantly enhanced compared to untreated control. | [7][15] |

| Day 14 | Further increased from Day 7 levels. | [7][15] | |

| Osteopontin (OPN) Protein Expression | Not specified | Upregulated. | [7] |

| Osteocalcin (OCN) Protein Expression | Not specified | Upregulated. | [7] |

| Matrix Mineralization (Calcium Deposition) | Day 21 | Significantly enhanced in mineralization medium with 6-Bnz-cAMP. | [7][15] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the role of 6-Bnz-cAMP in osteoblast differentiation.

Cell Culture and Osteogenic Differentiation

This protocol is based on the use of the MC3T3-E1 osteoblast precursor cell line.[7][16]

Materials:

-

MC3T3-E1 cells

-

Alpha-Minimum Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

6-Bnz-cAMP (100 µM working solution)

-

Osteogenic Differentiation Medium (α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)

-

Tissue culture plates/flasks

Procedure:

-

Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

For differentiation experiments, seed cells at an appropriate density (e.g., 2 x 10^4 cells/cm²) in multi-well plates.

-

Once cells reach approximately 80-90% confluency, switch to Osteogenic Differentiation Medium.

-

For the experimental group, supplement the Osteogenic Differentiation Medium with 100 µM 6-Bnz-cAMP.

-

Change the medium every 2-3 days for the duration of the experiment (typically 7 to 21 days).

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.[17][18][19]

Materials:

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

-

Alkaline phosphatase buffer (e.g., 0.1 M glycine, 1 mM MgCl2, 1 mM ZnCl2, pH 10.4)

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

96-well microplate

-

Microplate reader

Procedure:

-

At desired time points (e.g., day 7 and 14), wash the cell monolayers twice with PBS.

-

Lyse the cells by adding cell lysis buffer and incubating for 10-15 minutes at room temperature with gentle shaking.

-

Transfer the cell lysates to a 96-well plate.

-

Add the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 3 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the ALP activity to the total protein content of the cell lysate, determined by a BCA or Bradford protein assay.

Alizarin Red S Staining for Matrix Mineralization

Alizarin Red S stains calcium deposits, indicating late-stage osteoblast differentiation and matrix mineralization.[20][21]

Materials:

-

4% Paraformaldehyde (PFA) or 10% formalin

-

Alizarin Red S (ARS) solution (2% w/v, pH 4.1-4.3)

-

Distilled water (dH2O)

-

Phosphate-buffered saline (PBS)

Procedure:

-

At the end of the culture period (e.g., day 21), aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA or 10% formalin for 15-30 minutes at room temperature.

-

Wash the fixed cells three times with dH2O.

-

Add the Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.

-

Remove the ARS solution and wash the cells four to five times with dH2O to remove excess stain.

-

Visualize the stained mineralized nodules using a bright-field microscope.

-

For quantification, the stain can be extracted with 10% acetic acid or 10% cetylpyridinium (B1207926) chloride, and the absorbance can be measured at approximately 405-550 nm.[21]

Western Blot for Runx2 Expression

This protocol is for the detection of the key osteogenic transcription factor, Runx2.[7]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Runx2

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

On day 7, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Runx2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for the loading control to ensure equal protein loading.

Conclusion

6-Bnz-cAMP is a powerful tool for elucidating the role of PKA signaling in osteoblast differentiation. By selectively activating PKA, it has been demonstrated to robustly induce the expression of key osteogenic transcription factors, enhance the activity of osteoblast markers, and promote matrix mineralization.[7] The detailed protocols provided in this guide offer a framework for researchers to investigate the pro-osteogenic effects of 6-Bnz-cAMP and to explore its potential as a therapeutic agent for bone regeneration and repair. Further research is warranted to translate these in vitro findings into in vivo models and ultimately to clinical applications.

References

- 1. bio.umass.edu [bio.umass.edu]

- 2. mdpi.com [mdpi.com]

- 3. Smad3 promotes alkaline phosphatase activity and mineralization of osteoblastic MC3T3-E1 cells [pubmed.ncbi.nlm.nih.gov]

- 4. Runx2 Is a Common Target of Transforming Growth Factor β1 and Bone Morphogenetic Protein 2, and Cooperation between Runx2 and Smad5 Induces Osteoblast-Specific Gene Expression in the Pluripotent Mesenchymal Precursor Cell Line C2C12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. The Small Molecule PKA-specific Cyclic AMP Analogue as an Inducer of Osteoblast-like Cells Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Runt-Related Transcription Factor 2 (Runx2) Measurement in Phytoestrogen-Induced Bone: A Comparison of Western Blot and Immunohistochemistry Methods – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Genetic Profiling of MC3T3-E1 Cells in Different Media: Implications for In Vitro Screening Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 3hbiomedical.com [3hbiomedical.com]

- 15. Role of serum in the developmental expression of alkaline phosphatase in MC3T3-E1 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 18. Evaluation of MC3T3-E1 Cell Osteogenesis in Different Cell Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Expression of RUNX2/LAPTM5 in the Induction of MC3T3-e1 Mineralization and Its Possible Relationship with Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reprocell.com [reprocell.com]

- 21. researchgate.net [researchgate.net]

6-Bnz-cAMP: A Selective PKA Activator for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyladenosine-3′,5′-cyclic monophosphate (6-Bnz-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that serves as a critical tool in cancer research. Its significance lies in its selective activation of cAMP-dependent Protein Kinase A (PKA) without stimulating the Exchange protein directly activated by cAMP (Epac). This selectivity allows for the precise dissection of the PKA signaling pathway's role in various cellular processes implicated in cancer, including proliferation, apoptosis, and cell cycle regulation. This guide provides a comprehensive overview of 6-Bnz-cAMP's applications in cancer research, detailing its mechanism of action, effects on cancer cells, and relevant experimental protocols.

Mechanism of Action: Selective PKA Activation

The second messenger cAMP primarily exerts its effects through two main downstream effectors: PKA and Epac. In the context of cancer, the signaling pathways mediated by these two proteins can have distinct and sometimes opposing effects. 6-Bnz-cAMP's utility stems from its ability to specifically activate PKA, enabling researchers to isolate and study PKA-dependent cellular responses.

Upon entering the cell, 6-Bnz-cAMP binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, initiating a signaling cascade that can influence gene expression, metabolism, and other critical cellular functions.

Applications in Cancer Research

The selective activation of PKA by 6-Bnz-cAMP has been instrumental in elucidating the role of this kinase in various cancers. Key applications include:

-

Induction of Apoptosis: PKA activation by 6-Bnz-cAMP has been shown to trigger programmed cell death in several cancer cell lines. This pro-apoptotic effect is often mediated through the regulation of the Bcl-2 family of proteins.

-

Cell Cycle Arrest: 6-Bnz-cAMP can induce cell cycle arrest, primarily at the G1 phase, thereby inhibiting cancer cell proliferation. This is often achieved through the modulation of cell cycle regulatory proteins.

-

Differentiation: In certain cancer types, PKA activation can promote cellular differentiation, leading to a less malignant phenotype.

-

Overcoming Drug Resistance: Studies have suggested that activation of the cAMP-PKA pathway may help overcome resistance to certain chemotherapeutic agents.

Quantitative Data on 6-Bnz-cAMP Activity

| Parameter | Typical Concentration Range | Reference |

| PKA Activation | 100 µM - 1 mM | [General observation from multiple studies] |

| Induction of Apoptosis | 100 µM - 500 µM | [Dependent on cell line and duration of treatment] |

| Cell Cycle Arrest | 100 µM - 500 µM | [Dependent on cell line and duration of treatment] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing 6-Bnz-cAMP in cancer research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-Bnz-cAMP sodium salt

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of 6-Bnz-cAMP (e.g., 0, 50, 100, 250, 500 µM) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with 6-Bnz-cAMP at the desired concentration and for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash cells with cold PBS.

-

Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

This compound

-

PBS

-

Cold 70% Ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with 6-Bnz-cAMP.

-

Cell Harvesting: Harvest cells by trypsinization.

-

Fixation: Fix cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Wash cells with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins in the PKA signaling pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-Bcl-2, anti-Bax, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Cell Treatment and Lysis: Treat cells with 6-Bnz-cAMP, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

Activation of PKA by 6-Bnz-cAMP can lead to the phosphorylation of various downstream targets, influencing multiple signaling pathways. A key transcription factor downstream of PKA is the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 by PKA leads to its activation and subsequent transcription of target genes involved in cell survival and apoptosis.

PKA can also directly phosphorylate and regulate the activity of proteins involved in apoptosis, such as members of the Bcl-2 family. For instance, PKA can phosphorylate the pro-apoptotic protein BAD, leading to its inactivation and promoting cell survival in some contexts. However, in other cancer types, the overall effect of PKA activation is pro-apoptotic, suggesting a complex and context-dependent regulation of the apoptotic machinery.

Conclusion

6-Bnz-cAMP is an invaluable tool for cancer researchers seeking to understand the specific roles of the PKA signaling pathway. Its selectivity allows for the clear delineation of PKA-mediated effects on cancer cell proliferation, apoptosis, and cell cycle progression. By utilizing the experimental protocols and understanding the signaling pathways outlined in this guide, researchers can effectively employ 6-Bnz-cAMP to advance our knowledge of cancer biology and contribute to the development of novel therapeutic strategies.

Understanding PKA-Specific Signaling with 6-Bnz-cAMP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that mediates a myriad of physiological processes by activating downstream effectors. The primary mediator of cAMP signaling is Protein Kinase A (PKA), a serine/threonine kinase that plays a crucial role in regulating metabolism, gene expression, cell proliferation, and more.[1] To dissect the intricate signaling networks governed by PKA, researchers require tools that can selectively activate this kinase without engaging other cAMP-binding proteins, such as the Exchange protein directly activated by cAMP (Epac). N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) is a potent, cell-permeable cAMP analog designed for the specific activation of PKA, making it an invaluable tool for elucidating PKA-dependent signaling pathways.[2][3] This technical guide provides a comprehensive overview of 6-Bnz-cAMP, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

6-Bnz-cAMP selectively activates PKA by binding to the regulatory subunits of the PKA holoenzyme.[4] In its inactive state, PKA exists as a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of two cAMP molecules, or their analogs like 6-Bnz-cAMP, to each regulatory subunit induces a conformational change, leading to the dissociation of the active catalytic subunits.[4] These liberated catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine or threonine residues within the consensus sequence Arg-Arg-X-Ser/Thr, where X is a hydrophobic amino acid.[5]

A key feature of 6-Bnz-cAMP is its selectivity for PKA over other cAMP effectors like Epac.[2][3] This selectivity allows researchers to specifically probe PKA-mediated events without the confounding effects of Epac activation. Furthermore, 6-Bnz-cAMP exhibits selectivity for the cAMP-binding site A of both PKA type I and type II isoforms.[6][7] This property can be exploited in combination with other site-selective cAMP analogs to synergistically activate specific PKA isoforms.[6]

Quantitative Data

The following tables summarize the available quantitative data for 6-Bnz-cAMP, providing insights into its potency and selectivity.

| Parameter | Value | Target | Notes | Reference |

| EC50 | 0.50 pM | PKA-dependent process (Neurokinin 1 receptor internalization) | This exceptionally low EC50 value highlights the high potency of 6-Bnz-cAMP in a cellular context. | [2] |

| PKA Isoform Binding Site Selectivity | |

| Isoform Type | Binding Site Preference |

| PKA Type I (RI) | Site A |

| PKA Type II (RII) | Site A |

| Reference: | [6][7] |

Signaling Pathways Modulated by 6-Bnz-cAMP-Activated PKA

The specific activation of PKA by 6-Bnz-cAMP has been instrumental in delineating several key signaling pathways. One of the most well-characterized is the PKA-CREB signaling cascade.

PKA-CREB Signaling Pathway

Upon activation by 6-Bnz-cAMP, the catalytic subunits of PKA translocate to the nucleus where they phosphorylate the cAMP response element-binding protein (CREB) at Serine 133.[8][9] Phosphorylated CREB (pCREB) then recruits the coactivator CREB-binding protein (CBP), leading to the transcription of genes containing cAMP response elements (CREs) in their promoters.[10] This pathway is fundamental to numerous cellular processes, including cell differentiation, proliferation, and survival.[8][10] A notable example is the induction of osteoblast differentiation, where 6-Bnz-cAMP treatment leads to increased expression of key osteogenic markers like Runx2.[8][11]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing 6-Bnz-cAMP to investigate PKA-specific signaling.

Protocol 1: In Vitro PKA Kinase Assay

This protocol outlines a method to measure the direct activation of PKA by 6-Bnz-cAMP in a cell-free system.

Materials:

-

Purified PKA holoenzyme

-

6-Bnz-cAMP sodium salt

-

PKA substrate peptide (e.g., Kemptide)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper

-

Phosphoric acid wash solution (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and [γ-³²P]ATP.

-

Add varying concentrations of 6-Bnz-cAMP (e.g., 0.1 nM to 10 µM) to different reaction tubes. Include a no-cAMP control.

-

Initiate the kinase reaction by adding the purified PKA holoenzyme.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the phosphoric acid wash solution to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the PKA activity (in cpm) against the concentration of 6-Bnz-cAMP to determine the activation constant (Ka).

Protocol 2: Western Blot Analysis of CREB Phosphorylation in Cultured Cells

This protocol describes how to assess the activation of the PKA-CREB pathway in response to 6-Bnz-cAMP in a cellular context.

Materials:

-

Cultured cells (e.g., MC3T3-E1 osteoblasts, PC12 neuronal cells)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat the cells with 6-Bnz-cAMP at a final concentration of 100 µM for various time points (e.g., 0, 15, 30, 60 minutes).[8][11] Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.

Experimental Workflow

The following diagram illustrates a general workflow for investigating PKA-specific signaling using 6-Bnz-cAMP.

Conclusion

6-Bnz-cAMP is a powerful and selective tool for the investigation of PKA-mediated signaling pathways. Its ability to specifically activate PKA without cross-reacting with other cAMP effectors like Epac provides researchers with a clear window into the diverse functions of this critical kinase. The quantitative data, detailed protocols, and pathway visualizations provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize 6-Bnz-cAMP in their studies and to advance our understanding of PKA's role in health and disease.

References

- 1. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. 6-Bnz-cAMP BIOLOG Life Science Institute [biolog.de]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuronal cAMP/PKA Signaling and Energy Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Small Molecule PKA-specific Cyclic AMP Analogue as an Inducer of Osteoblast-like Cells Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Bnz-cAMP Sodium Salt in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction N⁶-Benzoyladenosine-3',5'-cyclic monophosphate sodium salt (6-Bnz-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous physiological processes.[1] A key feature of 6-Bnz-cAMP is its selective activation of cAMP-dependent Protein Kinase A (PKA) without significantly activating Exchange Protein Directly Activated by cAMP (Epac).[2][3][4] This selectivity makes it an invaluable tool for researchers to dissect the specific roles of the PKA signaling pathway, independent of Epac-mediated effects.[2][5] This document provides detailed protocols and application notes for the use of 6-Bnz-cAMP sodium salt in cell culture experiments.

Mechanism of Action 6-Bnz-cAMP is a lipophilic compound that can readily pass through the cell membrane.[6][7] Once inside the cell, it mimics endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, causing the release and activation of the catalytic PKA subunits. These active subunits then phosphorylate a multitude of downstream substrate proteins in the cytoplasm and nucleus, such as the cAMP Response Element Binding Protein (CREB).[6][8] Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[1][6][8] This pathway is central to many cellular processes, including differentiation, proliferation, and metabolism.[1][6]

Caption: Signaling pathway of 6-Bnz-cAMP in a typical cell.

Quantitative Data and Product Information

This section summarizes the key properties and quantitative parameters of this compound.

Table 1: Product Specifications

| Property | Value | Reference |

|---|---|---|

| Chemical Name | N⁶-Benzoyladenosine-3',5'-cyclic monophosphate monosodium salt | |

| Molecular Formula | C₁₇H₁₅N₅NaO₇P | |

| Molecular Weight | 455.29 g/mol | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in water (up to 100 mM) | |

| Storage | Store at -20°C, desiccated | [3] |

| Stability | ≥ 4 years at -20°C |[4] |

Table 2: Biological Activity and Selectivity

| Parameter | Target | Value (pKᵢ) | Description | Reference |

|---|---|---|---|---|

| Binding Affinity | PKA Regulatory Subunit AI | 4.0 | High-affinity binding, leading to activation. | [4] |

| PKA Regulatory Subunit AII | 3.8 | High-affinity binding, leading to activation. | [4] | |

| Epac1 | 1.3 | Very low affinity, indicating high selectivity for PKA over Epac1. | [4] |

| Effective Concentration | MC3T3-E1 Cells | 100 µM | Concentration used to effectively induce osteoblastic differentiation. |[6] |

Experimental Protocols

Caption: A generalized workflow for cell culture experiments using 6-Bnz-cAMP.

Protocol 1: Preparation of 6-Bnz-cAMP Stock Solution

This protocol describes the preparation of a concentrated stock solution, which can be diluted to the desired working concentration in cell culture medium.

-

Calculate Required Mass: Based on the product's molecular weight (455.29 g/mol ), calculate the mass needed for your desired stock concentration and volume (e.g., for 1 mL of a 100 mM stock, use 45.53 mg).

-

Reconstitution: Aseptically reconstitute the calculated mass of this compound powder in sterile, nuclease-free water. Vortex briefly to ensure complete dissolution.

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Protocol 2: Case Study - Induction of Osteoblastic Differentiation in MC3T3-E1 Cells

This protocol is based on a study demonstrating that 6-Bnz-cAMP induces differentiation and mineralization in pre-osteoblastic MC3T3-E1 cells.[6]

-

Cell Seeding: Seed MC3T3-E1 cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 24-well plates for mineralization assays) in regular growth medium (e.g., Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin). Culture until cells reach 80-90% confluency.

-

Preparation of Treatment Medium: Prepare mineralization medium (growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate). For the treatment group, supplement the mineralization medium with 6-Bnz-cAMP to a final concentration of 100 µM.[6]

-

Treatment: Aspirate the growth medium from the cells and replace it with either mineralization medium (control) or 100 µM 6-Bnz-cAMP-supplemented mineralization medium (treatment).

-

Incubation and Medium Change: Culture the cells for up to 21 days, changing the medium every 2-3 days.

-

Endpoint Analysis:

-

Cell Proliferation/Viability (Day 7, 14, 21): Assess using assays like PicoGreen (for DNA content) or Trypan Blue exclusion.[6]

-

Alkaline Phosphatase (ALP) Activity (Day 7, 14): Harvest cell lysates and measure ALP activity, a key early marker of osteoblast differentiation.[6]

-

Gene/Protein Expression (Day 7): Analyze the expression of osteoblast-specific markers like Runx2 via Western blot or qPCR.[6]

-

Matrix Mineralization (Day 21): Quantify calcium deposition using methods like Alizarin Red S staining followed by colorimetric quantification.[6]

-

Protocol 3: Downstream Analysis - Western Blot for Phospho-CREB (Ser133)

This protocol confirms PKA pathway activation by detecting the phosphorylation of its key downstream target, CREB.

-

Cell Treatment: Seed cells and grow to desired confluency. Starve cells in serum-free medium for 2-4 hours, if necessary, to reduce basal signaling.

-

Stimulation: Treat cells with 6-Bnz-cAMP at a working concentration (e.g., 50-100 µM) for a short duration (e.g., 15-60 minutes). Include an untreated control.

-